Pyrrole

Description

What is Pyrrole?

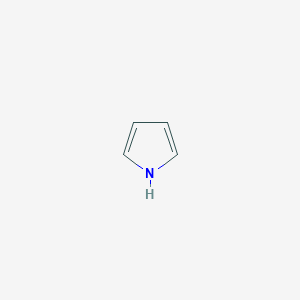

this compound is a poisonous liquid heterocyclic compound that contains the ring of 4 carbon atoms as well as one nitrogen atom. It polymerizes quickly in air, and is the main ingredient in numerous biologically significant compounds (such such as the bile pigments chlorophyll, and porphyrins.) The most basic of the family of pyrroles is this compound itself which is a compound that has the its molecular formula, C4H5N.The this compound rings are present in amino acids proline andhydroxyproline also in natural products that are colored such as chlorophyll hemoglobin (a component of hemoglobin) as well as the pigments of bile. This compound compounds are also found within the alkaloids, which is which are a broad group of alkaline organic nitrogen substances produced by plants.In the chlorophyll and heme, four this compound rings are connected to form a larger ring system called porphyrin. The pigments in bile are formed by the decomposition process of the porphyrin ring. They comprise the chain of four rings made of this compound.

Uses of this compound

Pyrroles are widely acknowledged as a biologically active scaffolds with a diverse types of functions and containing various pharmacophores within the this compound ring system, leading to the production of active compounds.Notably, anti-bacterial activities exhibited by this class of compounds were extensively investigated in the last decade focusing on drug-resistant Gram-positive and Gram-negative pathogens, like pyrroles of type 2376 or mycobacteria as described for this compound 24.Also this compound-based scaffolds were employed for the development of anti-tumor agents acting on gene modulation/suppression and conjugate antibody.

this compound-based scaffolds are also used for coating medical implants. The combination of different pharmacophores within an this compound-based ring system has led to the development greater active substances. This compound-containing analogs are thought of as a possibility of biologically active substances which possess a variety of desirable properties. They are present in a wide range of natural products. The drugs that are sold on the market that contain an this compound ring are known to possess numerous biological properties, including antipsychotic, b-adrenergic antagonist anxiolytic and anticancer (leukemia lymphoma, leukemia, myelofibrosis and so on) as well as antibacterial as well as antifungal, antiprotozoal an antimalarial, and many other. Because of the variety of these compounds in this therapeutic profile numerous researchers are working on examining this skeleton's its fullest potential in the fight against various illnesses or diseases.

this compound is a key ingredient in the synthesis process of spices, pharmaceuticals and dyes. It also plays a role in agrochemicals fragrances and photographic chemicals. It plays an important role in the electropolymerisation of macroporous conducting polymer films. It is catalysts for the polymerization; as an essential component for chromatographic analysis; corrosion inhibitors and preservatives as well as solvents for terpenes and resins. In the Ciamician-Dennstedt rearrangement, it is used to make 3-chloropyridine, by resolving it with dichlorocarbene.

Structure

3D Structure

Properties

IUPAC Name |

1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N/c1-2-4-5-3-1/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAESVJOAVNADME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30604-81-0, 107760-17-8, 101359-25-5 | |

| Record name | Polypyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30604-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrrole, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107760-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrrole, trimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101359-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5021910 | |

| Record name | Pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

67.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with an agreeable odor like chloroform; Darkens on standing if oxygen not completely removed; [Merck Index] Yellowish or brown liquid; Turns brown when polymerized by light; [Hawley] Hygroscopic; [HSDB] Colorless liquid; [MSDSonline], Liquid, Colourless to yellowish liquid; Nutty, sweet, warm, ethereal aroma | |

| Record name | Pyrrole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6924 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Pyrrole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035924 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Pyrrole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1313/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

129.7 °C, 130.00 to 131.00 °C. @ 760.00 mm Hg | |

| Record name | PYRROLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/119 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pyrrole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035924 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

102 °F (39 °C) (CLOSED CUP) | |

| Record name | PYRROLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/119 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in alcohol, ether and dilute acids. Also soluble in most organic chemicals., Water solubility: 4.5X10+4 mg/l @ 25 °C, 45 mg/mL at 25 °C, Soluble in most fixed oils; Slightly soluble in water, Soluble (in ethanol) | |

| Record name | PYRROLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/119 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pyrrole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035924 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Pyrrole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1313/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.9698 @ 20 °C, 0.955-0.975 | |

| Record name | PYRROLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/119 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pyrrole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1313/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

2.31 (Air= 1) | |

| Record name | PYRROLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/119 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

8.36 [mmHg], 8.35 mm Hg @ 25 dec C | |

| Record name | Pyrrole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6924 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PYRROLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/119 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid when fresh, Yellowish or brown oil | |

CAS No. |

109-97-7, 30604-81-0 | |

| Record name | 1H-Pyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrrole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC72470 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72470 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | PYRROLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62777 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Pyrrole | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.387 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86S1ZD6L2C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PYRROLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/119 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pyrrole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035924 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-23.4 °C, -24 °C | |

| Record name | PYRROLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/119 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pyrrole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035924 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Electrophilic Substitution Mechanism in Pyrrole Rings

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the electrophilic substitution mechanism in pyrrole rings, a cornerstone of heterocyclic chemistry with significant implications in medicinal chemistry and materials science. This compound, an electron-rich aromatic heterocycle, exhibits high reactivity towards electrophiles, a characteristic that is both a synthetic advantage and a challenge. This document delves into the core principles governing this reactivity, the factors influencing regioselectivity, and provides practical insights into common electrophilic substitution reactions of this compound.

Core Principles of Electrophilic Substitution in this compound

The high reactivity of this compound towards electrophilic aromatic substitution is attributed to the participation of the nitrogen lone pair in the aromatic sextet. This delocalization of electrons increases the electron density of the five-membered ring, making it significantly more nucleophilic than benzene.[1][2] Consequently, reactions often proceed under milder conditions than those required for benzene.[3]

The Mechanism

The electrophilic substitution reaction in this compound proceeds through a two-step mechanism involving the formation of a resonance-stabilized cationic intermediate, known as the sigma complex or arenium ion.

-

Attack of the Electrophile: The π-electron system of the this compound ring attacks an electrophile (E⁺), leading to the formation of a carbocation intermediate and the temporary loss of aromaticity.[4]

-

Deprotonation and Re-aromatization: A base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromatic system.[5]

Regioselectivity: The α-Position Preference

Electrophilic substitution on the this compound ring predominantly occurs at the C2 (α) position.[6][7][8] This regioselectivity is a direct consequence of the relative stabilities of the possible carbocation intermediates.

-

Attack at C2 (α-attack): The positive charge in the resulting sigma complex is delocalized over three atoms, including the nitrogen atom. This allows for the drawing of three significant resonance structures, which effectively disperses the positive charge and stabilizes the intermediate.[6][9][10]

-

Attack at C3 (β-attack): The sigma complex formed from an attack at the C3 position is less stable, as the positive charge is only delocalized over two carbon atoms. Only two resonance structures can be drawn for this intermediate.[6]

The greater number of resonance contributors for the α-attack intermediate signifies a lower activation energy for its formation, making the C2 substitution the kinetically and thermodynamically favored pathway.[6]

Key Electrophilic Substitution Reactions of this compound

Due to its high reactivity, this compound can undergo polymerization or form polysubstituted products under harsh reaction conditions.[11] Therefore, mild reagents and controlled conditions are crucial for achieving selective monosubstitution.

Nitration

The direct nitration of this compound with strong acids like a mixture of nitric and sulfuric acid leads to polymerization.[11] To circumvent this, milder nitrating agents are employed. The most common method involves the use of nitric acid in acetic anhydride (B1165640), which generates acetyl nitrate (B79036) as the active electrophile.[5][11][12] This reaction typically yields 2-nitrothis compound as the major product, with a smaller amount of the 3-nitro isomer.[12]

Quantitative Data for Nitration of this compound Derivatives

| Substrate | Reagents | Product(s) | Ratio (2,4:2,5) | Total Yield (%) | Reference(s) |

| 2-Nitrothis compound | HNO₃ / Acetic Anhydride (-15 °C) | 2,4-Dinitrothis compound & 2,5-Dinitrothis compound | 4:1 | 61 | [12] |

Experimental Protocol: Nitration of this compound

-

Reagents: this compound, Acetic Anhydride, Fuming Nitric Acid.

-

Procedure:

-

A solution of this compound in acetic anhydride is cooled to a low temperature (e.g., -10 °C).

-

A pre-cooled solution of fuming nitric acid in acetic anhydride is added dropwise to the this compound solution while maintaining the low temperature.

-

The reaction mixture is stirred for a specified period at low temperature.

-

The reaction is quenched by pouring it onto a mixture of ice and water.

-

The product is extracted with a suitable organic solvent (e.g., diethyl ether).

-

The organic layer is washed, dried, and the solvent is removed under reduced pressure.

-

The crude product is purified by chromatography or recrystallization.

-

Halogenation

The high reactivity of this compound makes it susceptible to polyhalogenation even under mild conditions.[3] Monohalogenation can be achieved by using a stoichiometric amount of the halogenating agent at low temperatures.[13] Common reagents include N-bromosuccinimide (NBS) and sulfuryl chloride (SO₂Cl₂) for bromination and chlorination, respectively.[14] The regioselectivity can be influenced by the N-substituent. Bulky groups on the nitrogen can sterically hinder the C2 position, favoring substitution at C3.[15]

Quantitative Data for Halogenation of this compound Derivatives

| Substrate | Reagent | Product(s) | Yield (%) | Reference(s) |

| N-Triisopropylsilyl-pyrrole | NBS in THF (-78 °C to rt) | 3-Bromo-1-(triisopropylsilyl)this compound | 82.2 | [16] |

| 2-Trichloroacetyl-5-methyl-1H-pyrrole | N-Chlorosuccinimide in Dichloromethane (B109758) (rt) | 4-Chloro-2-trichloroacetyl-5-methyl-1H-pyrrole | 61 | [17] |

Experimental Protocol: Monobromination of this compound using NBS

-

Reagents: this compound, N-Bromosuccinimide (NBS), Tetrahydrofuran (THF).

-

Procedure:

-

A solution of this compound in anhydrous THF is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere.

-

A solution of NBS in THF is added dropwise to the this compound solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for a designated time.

-

The reaction is quenched with an aqueous solution of sodium thiosulfate.

-

The product is extracted with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated.

-

The product is purified by column chromatography.

-

Sulfonation

Direct sulfonation of this compound with concentrated sulfuric acid leads to polymerization. A milder and more effective method utilizes a complex of sulfur trioxide and pyridine (B92270) (Py·SO₃).[14][18] Interestingly, some studies suggest that the sulfonation of this compound and its 1-methyl derivative with the pyridine-sulfur trioxide complex yields the 3-sulfonated product, contrary to the expected C2 substitution.[19][20][21] This anomalous regioselectivity is a subject of ongoing research and may be influenced by thermodynamic control and the specific reaction mechanism involving the pyridine complex.[22]

Experimental Protocol: Sulfonation of this compound

-

Reagents: this compound, Pyridine-Sulfur Trioxide complex, Pyridine (as solvent).

-

Procedure:

-

This compound is dissolved in pyridine.

-

The pyridine-sulfur trioxide complex is added portion-wise to the solution.

-

The reaction mixture is heated (e.g., to 100 °C) for several hours.

-

After cooling, the reaction mixture is treated with a base (e.g., barium hydroxide (B78521) or sodium carbonate) to precipitate the sulfonated product as a salt.

-

The salt is then carefully acidified to yield the pyrrolesulfonic acid.

-

Friedel-Crafts Acylation

Friedel-Crafts acylation of this compound is challenging due to its high reactivity, which can lead to polymerization in the presence of strong Lewis acids like AlCl₃.[13] However, the reaction can be carried out successfully under milder conditions, often with N-substituted pyrroles. The choice of Lewis acid and the nature of the N-substituent can significantly influence the regioselectivity, sometimes favoring the C3 product.[23] For instance, N-p-toluenesulfonylthis compound undergoes acylation at the C3 position with AlCl₃, while weaker Lewis acids like SnCl₄ or BF₃·OEt₂ favor C2 acylation.[23]

Quantitative Data for Friedel-Crafts Acylation of this compound Derivatives

| Substrate | Acylating Agent | Catalyst/Conditions | Product(s) | Ratio (C2:C3) | Yield (%) | Reference(s) |

| N-p-Toluenesulfonylthis compound | 1-Naphthoyl chloride | AlCl₃ | 2- and 3-acylthis compound | 2:3 to 3:4 | - | [23] |

| N-Methylthis compound | Benzoyl chloride | DBN in Toluene (reflux) | 2-Benzoyl-1-methylthis compound | C2 major | 95 (isolated) | [7] |

| N-Benzylthis compound | Benzoyl chloride | DBN in Toluene (reflux) | 2-Benzoyl-1-benzylthis compound | C2 major | 85 (isolated) | [7] |

Experimental Protocol: Friedel-Crafts Acylation of N-Methylthis compound

-

Reagents: N-Methylthis compound, Acyl chloride (e.g., Acetyl chloride), Mild Lewis acid (e.g., SnCl₄ or ZnCl₂), Dichloromethane.

-

Procedure:

-

To a cooled solution (0 °C) of the Lewis acid in anhydrous dichloromethane under an inert atmosphere, the acyl chloride is added dropwise.

-

A solution of N-methylthis compound in dichloromethane is then added slowly to the reaction mixture.

-

The reaction is stirred at a controlled temperature (e.g., 0 °C to room temperature) and monitored by TLC.

-

Upon completion, the reaction is quenched by carefully adding it to ice-water.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with a mild base (e.g., saturated sodium bicarbonate solution), dried, and the solvent is evaporated.

-

The crude product is purified by column chromatography.

-

Visualizing the Mechanism and Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and logical relationships in the electrophilic substitution of this compound.

Caption: General mechanism of electrophilic aromatic substitution in this compound.

Caption: Rationale for C2 regioselectivity in this compound electrophilic substitution.

Caption: A typical experimental workflow for the nitration of this compound.

Conclusion

The electrophilic substitution of this compound is a powerful tool for the synthesis of a wide range of functionalized heterocyclic compounds. A thorough understanding of the underlying mechanistic principles, particularly the factors governing its high reactivity and pronounced C2-regioselectivity, is essential for designing efficient and selective synthetic routes. While the inherent reactivity of the this compound ring presents challenges such as polymerization and polysubstitution, careful control of reaction conditions and the use of appropriate reagents and protecting groups can lead to the desired products in good yields. The methodologies and data presented in this guide serve as a valuable resource for researchers engaged in the synthesis and development of this compound-based molecules for various applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of substituted pyrroles from N-sulfonyl enamines - American Chemical Society [acs.digitellinc.com]

- 3. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. homework.study.com [homework.study.com]

- 6. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. stmarys-ca.edu [stmarys-ca.edu]

- 11. This compound nitration [quimicaorganica.org]

- 12. organic chemistry - Nitration of this compound with sulfuric and nitric acids - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 13. researchgate.net [researchgate.net]

- 14. This compound - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Practical Synthesis and Application of Halogen-Doped this compound Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chemimpex.com [chemimpex.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. QUANTUM-CHEMICAL INVESTIGATION OF THE EFFECT OF SOLVENT POLARITY ON THE DIRECTION OF SULFONATION OF this compound | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 22. researchgate.net [researchgate.net]

- 23. Acylation of N-p-Toluenesulfonylthis compound Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Resonance Structures and Stability of the Pyrrole Molecule

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electronic structure, resonance, and stability of the pyrrole molecule. This compound is a five-membered aromatic heterocycle that is a fundamental structural motif in numerous biologically significant molecules, including heme, chlorophyll, and various pharmaceuticals. A thorough understanding of its resonance and stability is critical for predicting its reactivity and for the rational design of novel therapeutics.

Aromaticity and Electronic Structure of this compound

This compound's notable stability is a direct consequence of its aromatic character. For a molecule to be considered aromatic, it must be cyclic, planar, fully conjugated, and adhere to Hückel's rule, possessing (4n + 2) π-electrons, where 'n' is a non-negative integer.[1][2]

In this compound, each of the four carbon atoms contributes one p-orbital and one π-electron to the system. The nitrogen atom is sp² hybridized, placing its lone pair of electrons into a p-orbital that is parallel to the p-orbitals of the carbon atoms.[3][4] This configuration allows the nitrogen's lone pair to participate in the cyclic π-system, resulting in a total of six π-electrons (4n + 2, where n=1).[5][6] This delocalized sextet of electrons across the five-membered ring is the primary reason for this compound's aromaticity and its associated thermodynamic stability.[7]

Caption: Orbital diagram illustrating the p-orbital overlap and the 6 π-electron aromatic system in this compound.

Resonance Structures of this compound

The delocalization of the six π-electrons in this compound can be represented by a series of resonance structures, also known as canonical forms.[1] The actual electronic distribution in the molecule is a weighted average, or resonance hybrid, of these contributing structures. The primary structure is the neutral form, but four additional charge-separated structures contribute to the overall hybrid.[3][8]

In these charge-separated forms, the nitrogen atom bears a formal positive charge due to the delocalization of its lone pair, while a formal negative charge resides on one of the carbon atoms.[3]

Caption: The five major resonance structures contributing to the resonance hybrid of this compound.

Analysis of Resonance Structure Stability

The relative contribution of each resonance structure to the overall hybrid is determined by its stability. The following principles govern this stability:

-

Structure I (Neutral): This is the most significant contributor to the resonance hybrid because it has no formal charges and all atoms have a complete octet.

-

Structures II, III, IV, and V (Charge-Separated): These structures are less stable than the neutral form due to the presence of formal charges.[9] Structures that place a positive charge on a highly electronegative atom like nitrogen are inherently less stable.[3] Consequently, these charge-separated forms make a smaller, yet important, contribution to the overall electronic structure.

-

Electron Density on Carbon Atoms: The resonance structures indicate that there is an increased electron density on the carbon atoms of the ring compared to a typical alkene, with the negative charge being delocalized to all four carbons.[10] The resonance structures where the negative charge is on the α-carbons (C2 and C5) are more stable and thus greater contributors than those with the charge on the β-carbons (C3 and C4).[11] This increased electron density at the α-positions makes this compound highly reactive towards electrophilic aromatic substitution at these sites.[12]

Compared to benzene (B151609), this compound is less resonance-stabilized. Benzene's two equivalent Kekulé structures are neutral, whereas four of this compound's five resonance structures are charge-separated and of higher energy, reducing their contribution to the overall resonance stabilization.[3]

Quantitative Data on this compound's Structure and Stability

Experimental and computational data provide quantitative insight into the structure and stability of this compound.

| Property | Value | Method | Significance |

| Resonance Energy | 88 kJ/mol (21 kcal/mol)[12][13] | Calorimetry (Heat of Hydrogenation) | Quantifies the extra stability gained from electron delocalization. For comparison, the resonance energy of benzene is 152 kJ/mol.[14] |

| Dipole Moment | 1.58 - 1.8 D[10][12] | Dielectric Constant Measurement | The dipole moment points away from the nitrogen, indicating the nitrogen lone pair's delocalization into the ring, making the N atom the positive end of the dipole.[10] |

| Bond Lengths | N1–C2: ~1.38 Å[8]C2–C3: ~1.38 Å[8]C3–C4: ~1.43 Å[8] | X-ray Crystallography[10][15] | Bond lengths are intermediate between typical single and double bonds, providing physical evidence of electron delocalization and resonance. |

| ¹H NMR Chemical Shifts | H2, H5 (α-H): ~6.68 ppmH3, H4 (β-H): ~6.22 ppm(in CDCl₃)[12] | ¹H NMR Spectroscopy | The upfield shift compared to benzene (7.3 ppm) indicates higher electron density in the this compound ring. The difference between α and β protons reflects the non-uniform electron distribution predicted by resonance theory. |

Experimental Protocols

The quantitative data presented above are determined through rigorous experimental techniques. The following are generalized protocols for these key experiments.

This technique provides precise bond lengths and angles by analyzing how a crystal diffracts an X-ray beam.[16]

-

Crystal Growth: High-quality single crystals of this compound or a suitable derivative are grown. Common methods include slow evaporation of a saturated solution, vapor diffusion (where a volatile anti-solvent diffuses into the compound's solution), or liquid-liquid diffusion.[12] The choice of solvent is critical and often determined empirically.

-

Data Collection: A single crystal is mounted on a goniometer in an X-ray diffractometer.[17] The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then rotated in a monochromatic X-ray beam. The diffraction pattern (intensities and positions of spots) is recorded on a detector.[18]

-

Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods with software like SHELXT.[18]

-

Structure Refinement: The atomic model is refined using a full-matrix least-squares method on F² with software like SHELXL.[7][18] This process minimizes the difference between the observed diffraction pattern and the one calculated from the model, yielding the final, precise atomic coordinates, bond lengths, and angles.

NMR spectroscopy measures the magnetic properties of atomic nuclei to provide information about molecular structure and the electronic environment of atoms.[19]

-

Sample Preparation: A dilute solution of high-purity this compound is prepared in a deuterated solvent (e.g., CDCl₃) and placed in a thin NMR tube. A reference standard like tetramethylsilane (B1202638) (TMS) is often added.

-

Data Acquisition: The NMR tube is placed inside a powerful superconducting magnet. The sample is irradiated with short, intense radiofrequency (RF) pulses to excite the nuclei (e.g., ¹H).[20] After the pulse, the nuclei relax, emitting an RF signal (Free Induction Decay or FID) that is detected by a receiver coil.[19]

-

Special Considerations for this compound: The ¹⁴N nucleus has a quadrupole moment that can cause significant broadening of the attached N-H proton signal, sometimes rendering it unobservable.[21] To overcome this, a double-resonance (spin-decoupling) technique is employed, where a second RF field is applied at the ¹⁴N resonance frequency to effectively remove its influence on the proton spectrum, resulting in sharper signals.[21][22]

-

Data Processing: The FID signal is converted from a time-domain signal to a frequency-domain spectrum using a Fourier Transform (FT). The resulting spectrum shows resonances (peaks) at different chemical shifts, which are indicative of the electronic environment of each proton.

Resonance energy is determined by comparing the experimental heat of hydrogenation of the aromatic compound with the theoretical value for a hypothetical, non-aromatic analogue.[14][23]

-

Calorimeter Calibration: The heat capacity of the bomb calorimeter is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.

-

Heat of Hydrogenation Measurement:

-

The heat of hydrogenation (ΔH_h) of this compound to pyrrolidine (B122466) (the fully saturated analogue) is measured experimentally.

-

Separately, the ΔH_h of a reference compound with one isolated double bond, such as cyclopentene, is measured.

-

-

Calculation of Theoretical Energy: A hypothetical, non-aromatic "dihydrothis compound" with two isolated double bonds would be expected to have a heat of hydrogenation twice that of the reference compound (2 x ΔH_h of cyclopentene).

-

Resonance Energy Calculation: The resonance energy is the difference between the theoretical heat of hydrogenation for the hypothetical non-aromatic molecule and the experimentally measured heat of hydrogenation for this compound.

-

Resonance Energy = (Calculated ΔH_h) - (Experimental ΔH_h)[14]

-

Conclusion

The stability and reactivity of the this compound molecule are intrinsically linked to its aromaticity, which arises from the delocalization of a six-π-electron system in accordance with Hückel's rule. This delocalization is best described through a series of resonance structures, with the neutral form being the most significant contributor. While the charge-separated resonance structures are of higher energy, they are crucial for explaining the molecule's high electron density, its dipole moment, and its propensity for electrophilic substitution at the α-carbons. Quantitative data from X-ray crystallography, NMR spectroscopy, and calorimetry provide robust experimental validation for the theoretical models of resonance, confirming the partial double-bond character and the energetic advantage conferred by aromaticity.

References

- 1. quora.com [quora.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. homework.study.com [homework.study.com]

- 4. modgraph.co.uk [modgraph.co.uk]

- 5. 4) Write the resonance structure of this compound. | Filo [askfilo.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mkuniversity.ac.in [mkuniversity.ac.in]

- 8. omicsonline.org [omicsonline.org]

- 9. api.pageplace.de [api.pageplace.de]

- 10. researchgate.net [researchgate.net]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. benchchem.com [benchchem.com]

- 13. This compound(109-97-7) 1H NMR [m.chemicalbook.com]

- 14. Resonance energy [chem.ucalgary.ca]

- 15. Crystal structure of 2,2′-bithis compound - PMC [pmc.ncbi.nlm.nih.gov]

- 16. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]

- 17. chem.msu.ru [chem.msu.ru]

- 18. mdpi.com [mdpi.com]

- 19. NMR Spectroscopy [www2.chemistry.msu.edu]

- 20. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. researchgate.net [researchgate.net]

- 23. quora.com [quora.com]

The Paal-Knorr Synthesis of Pyrroles: A Technical Guide for Modern Organic Synthesis

The Paal-Knorr synthesis, first reported in 1884, remains a cornerstone reaction in heterocyclic chemistry for the construction of substituted pyrroles, furans, and thiophenes from 1,4-dicarbonyl compounds.[1] For researchers, scientists, and drug development professionals, this reaction offers a synthetically valuable and straightforward method for obtaining substituted pyrroles, which are common structural components in a vast array of natural products and pharmaceuticals, including the blockbuster drug Atorvastatin.[1][2] This guide provides an in-depth overview of the Paal-Knorr pyrrole synthesis, focusing on its core mechanism, reaction conditions, modern variations, and practical applications.

The Core Mechanism: A Step-by-Step Analysis

The mechanism of the Paal-Knorr this compound synthesis involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine.[3] While initially debated, extensive mechanistic studies, notably by V. Amarnath, have established that the reaction proceeds through a hemiaminal intermediate, with the intramolecular cyclization being the rate-determining step.[1][4]

The accepted mechanism unfolds in the following sequence:

-

Initial Nucleophilic Attack: The primary amine attacks one of the carbonyl groups of the 1,4-dicarbonyl compound. In acid-catalyzed reactions, this carbonyl group is first protonated to increase its electrophilicity.[1][2]

-

Hemiaminal Formation: This attack results in the formation of a hemiaminal intermediate.[2]

-

Cyclization (Rate-Determining Step): The nitrogen atom of the hemiaminal then performs an intramolecular nucleophilic attack on the second carbonyl group.[4] This ring-closing step is the slowest in the sequence and thus determines the overall reaction rate.[2]

-

Cyclic Intermediate: This cyclization yields a 2,5-dihydroxytetrahydrothis compound derivative.[1]

-

Dehydration: The cyclic intermediate subsequently undergoes dehydration, eliminating two molecules of water to form the stable, aromatic this compound ring.[4]

Computational DFT studies have supported this pathway over an alternative enamine cyclization route.[5]

Caption: The accepted hemiaminal pathway for the Paal-Knorr this compound synthesis.

Quantitative Analysis of Reaction Conditions

The efficiency of the Paal-Knorr synthesis is highly dependent on the choice of substrates, catalyst, solvent, and energy source. Modern advancements have introduced milder and more efficient conditions, such as microwave irradiation and the use of heterogeneous catalysts, which often lead to significantly reduced reaction times and higher yields.[6][7][8]

Table 1: Comparison of Conventional and Modern Synthetic Protocols

This table summarizes various conditions reported for the synthesis of N-substituted pyrroles from 2,5-hexanedione (B30556), highlighting the trade-offs between different methodologies.

| Amine Substrate | Catalyst/Conditions | Solvent | Temp. (°C) | Time | Yield (%) | Reference |

| Aniline | Conc. HCl (1 drop) | Methanol | Reflux | 15 min | ~52 | [2][5] |

| Aniline | None | Water | 100 | 15 min | 95 | [9] |

| Benzylamine | None | Water | 100 | 15 min | 94 | [9] |

| Various Amines | Acetic Acid | Ethanol | 80 | 2-10 min (MW) | 65-89 | [6][7][10] |

| 4-Iodoaniline | Citric Acid (10 mol%) | Solvent-Free | RT (Ball Mill) | 15 min | 74 | [11] |

| Various Amines | Iodine (I₂) | Solvent-Free | RT | 5-30 min | 90-98 | [8] |

| Various Amines | ZrOCl₂·8H₂O | Solvent-Free | RT | 5-15 min | 95-98 | [8] |

| Aromatic Amines | Fe(OTf)₃ / Chiral Acid | CCl₄/Cyclohexane | 0 | 4 days | 83-95 | [12] |

MW = Microwave Irradiation; RT = Room Temperature

Experimental Protocols

The following protocols provide detailed methodologies for both conventional and microwave-assisted Paal-Knorr synthesis.

Protocol 1: Conventional Synthesis of 2,5-Dimethyl-1-phenylthis compound (B1583750)

This protocol describes a standard microscale synthesis using conventional heating.[2][5]

-

Objective: To synthesize 2,5-dimethyl-1-phenylthis compound from 2,5-hexanedione and aniline.

-

Materials:

-

Aniline (186 mg, 2.0 mmol)

-

2,5-Hexanedione (228 mg, 2.0 mmol)

-

Methanol (0.5 mL)

-

Concentrated Hydrochloric Acid (1 drop)

-

0.5 M Hydrochloric Acid (5.0 mL)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine aniline, 2,5-hexanedione, and methanol.[5]

-

Add one drop of concentrated hydrochloric acid to the mixture.[2]

-

Heat the reaction mixture to reflux and maintain for 15 minutes.[5]

-

After the reflux period, cool the flask in an ice bath.[2]

-

Add 5.0 mL of 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.[5]

-

Collect the solid product by vacuum filtration.[5]

-

Recrystallize the crude product from a 9:1 methanol/water mixture to yield pure 2,5-dimethyl-1-phenylthis compound.[2]

-

-

Expected Yield: Approximately 52% (178 mg).[5]

Protocol 2: Microwave-Assisted Synthesis of N-Substituted Pyrroles

This protocol provides a general guideline for a microwave-assisted Paal-Knorr reaction, which typically shortens reaction times and improves yields.[2][6]

-

Objective: To synthesize an N-substituted this compound via microwave-assisted Paal-Knorr cyclization.

-

Materials:

-

1,4-Diketone (e.g., 20.0 mg, 0.0374 mmol) (1.0 equiv)

-

Primary Amine (3.0 equiv)

-

Ethanol (400 µL)

-

Glacial Acetic Acid (40 µL)

-

-

Procedure:

-

To a microwave process vial, add a solution of the 1,4-diketone in ethanol.[6]

-

Add glacial acetic acid and the primary amine to the vial.[6]

-

Seal the vial and place it in a microwave reactor.[2]

-

Irradiate the reaction mixture at a set temperature (e.g., 80-150 °C) for a specified time (e.g., 2-10 minutes).[2][6][7] An initial high power is often used to reach the target temperature quickly.[6]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).[6]

-

Upon completion, allow the reaction to cool to room temperature.[2]

-

Perform an appropriate workup, which may involve partitioning the mixture between water and an organic solvent (e.g., ethyl acetate), washing with brine, and drying over magnesium sulfate.[2][6]

-

Evaporate the solvent under reduced pressure and purify the crude material by column chromatography or recrystallization.[2]

-

Caption: General experimental workflow for the Paal-Knorr synthesis.

Conclusion

The Paal-Knorr synthesis is a powerful and enduring tool for constructing the this compound ring system.[8] While traditional methods were sometimes limited by harsh conditions, the development of modern protocols utilizing microwave assistance, green solvents like water, and novel catalytic systems has transformed it into a highly efficient, versatile, and sustainable process.[7][9] Its operational simplicity and applicability to a wide range of substrates ensure its continued relevance in academic research and the industrial synthesis of complex molecules for drug discovery and materials science.[2]

References

- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Paal-Knorr this compound Synthesis [organic-chemistry.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 7. Microwave-assisted organic synthesis of pyrroles (Review) [pharmacia.pensoft.net]

- 8. rgmcet.edu.in [rgmcet.edu.in]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

The Knorr Pyrrole Synthesis: A Comprehensive Technical Guide for Researchers

The Knorr pyrrole synthesis, a cornerstone in heterocyclic chemistry since its discovery by Ludwig Knorr in 1884, remains a pivotal method for the preparation of substituted pyrroles.[1] These five-membered aromatic heterocycles are integral structural motifs in a vast array of natural products, pharmaceuticals, and advanced materials. This technical guide provides an in-depth overview of the Knorr this compound synthesis, focusing on its core principles, starting materials, reaction conditions, and detailed experimental protocols for professionals in research and drug development.

Core Principle and Reaction Mechanism

The Knorr this compound synthesis fundamentally involves the condensation of an α-amino ketone with a β-dicarbonyl compound, such as a β-ketoester or a 1,3-diketone.[1] A significant challenge in this synthesis is the inherent instability of α-amino ketones, which are prone to self-condensation.[1] To circumvent this, the α-amino ketone is typically generated in situ from a more stable precursor, most commonly an α-oximino ketone, via reduction.[1]

The reaction mechanism proceeds through several key stages:

-

Imine Formation: The α-amino ketone condenses with the β-dicarbonyl compound to form an imine intermediate.[1]

-

Tautomerization: The imine then tautomerizes to a more stable enamine.[1]

-

Cyclization: An intramolecular condensation reaction occurs, leading to the formation of the five-membered ring.[1]

-

Dehydration: The cyclic intermediate subsequently undergoes dehydration to yield the final aromatic this compound ring.[1]

Starting Materials and Reaction Conditions

The versatility of the Knorr synthesis stems from the wide variety of commercially available or readily synthesized starting materials.

-

α-Amino Ketone Precursors: The most common precursor is an α-oximino-β-ketoester, generated by the nitrosation of a β-ketoester using sodium nitrite (B80452) in acetic acid.[2]

-

β-Dicarbonyl Compounds: A broad range of β-ketoesters and 1,3-diketones can be employed, allowing for diverse substitution patterns on the final this compound ring.

The classical Knorr synthesis is typically carried out using zinc dust and glacial acetic acid.[2] The zinc serves as the reducing agent for the in situ generation of the α-amino ketone from its oxime precursor. The reaction is often conducted at room temperature, although in some cases, gentle heating may be required to drive the reaction to completion.[2]

Quantitative Data on Synthesis Scope

The Knorr synthesis is a high-yielding reaction for a variety of substrates. The following table summarizes the yields for the synthesis of "Knorr's this compound" and a related derivative.

| β-Ketoester (for α-Amino Ketone generation) | β-Dicarbonyl Compound | Product | Yield (%) | Reference |

| Ethyl acetoacetate (B1235776) | Ethyl acetoacetate | Diethyl 3,5-dimethylthis compound-2,4-dicarboxylate | ~60% | [1] |

| Diethyl oximinomalonate | 2,4-pentanedione | Diethyl 3,5-dimethylthis compound-2,4-dicarboxylate | ~60% | [2] |

Experimental Protocols

Below are detailed methodologies for the classic Knorr synthesis and a variation using a pre-formed α-amino ketone.

Protocol 1: One-Pot Synthesis of Diethyl 3,5-dimethylthis compound-2,4-dicarboxylate ("Knorr's this compound")

This protocol is adapted from a procedure published in Organic Syntheses.[3]

Materials:

-

Ethyl acetoacetate (3 moles, 390 g)

-

Glacial acetic acid (900 cc)

-

95% Sodium nitrite (1.47 moles, 107 g) in 150 cc of water

-

Zinc dust (3 gram atoms, 196 g)

-

95% Ethanol for recrystallization

Procedure:

-

Preparation of the Reaction Mixture: In a 3-L three-necked, round-bottomed flask equipped with a mechanical stirrer and a dropping funnel, dissolve ethyl acetoacetate in glacial acetic acid. Cool the solution to 5°C in an ice-salt bath.

-

Nitrosation: While maintaining the temperature between 5°C and 7°C, add the cold sodium nitrite solution dropwise with vigorous stirring over approximately 30 minutes. After the addition is complete, stir the mixture for an additional 30 minutes and then allow it to stand for 4 hours, during which it will warm to room temperature.

-

Reduction and Cyclization: Replace the dropping funnel with a wide-bore condenser. While stirring, add portions of zinc dust to the solution. The addition should be rapid enough to initiate boiling and then continued to maintain a gentle boil. The reaction is exothermic.

-

Completion and Work-up: Once all the zinc has been added, heat the mixture to reflux for 1 hour. Decant the hot reaction mixture into 10 L of vigorously stirred cold water to precipitate the product. Wash the remaining zinc residue with two 50-cc portions of hot glacial acetic acid and add these washings to the water.

-

Isolation and Purification: Allow the crude product to stand overnight, then collect it by suction filtration. Wash the solid with two 500-cc portions of water and air-dry to a constant weight. Recrystallize the crude product from 95% ethanol. The expected yield is 57-64%.

Protocol 2: Synthesis Using a Pre-formed α-Amino Ketone Hydrochloride

This protocol outlines a procedure for when the α-amino ketone is stable enough to be isolated as a salt.[1]

Materials:

-

α-Amino ketone hydrochloride (e.g., 3-amino-4-phenyl-2-butanone hydrochloride) (1.0 equivalent)

-

β-Dicarbonyl compound (e.g., acetylacetone) (1.2 equivalents)

-

Glacial acetic acid

Procedure:

-

Reaction Setup: In a round-bottom flask, suspend the α-amino ketone hydrochloride and the β-dicarbonyl compound in glacial acetic acid.

-

Reaction: Heat the mixture to 80°C with stirring for 2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the acetic acid under reduced pressure. The residue can then be purified by standard methods such as column chromatography or recrystallization.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Substituted Pyrroles

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of substituted pyrroles, a class of heterocyclic compounds of paramount importance in medicinal chemistry, materials science, and chemical synthesis.[1][2][3] This document details their structural characteristics, reactivity, and spectroscopic properties, supported by experimental methodologies and data presented for comparative analysis.

Physical Properties of Substituted Pyrroles

The physical properties of pyrrole and its substituted derivatives are significantly influenced by the nature and position of the substituents on the this compound ring. These properties, including acidity, basicity, and spectroscopic characteristics, are crucial for understanding their behavior in biological systems and for their characterization.

Acidity and Basicity

This compound is an extremely weak base and a weak acid. The N-H proton is moderately acidic due to the delocalization of the nitrogen lone pair into the aromatic system.[4] The basicity of the this compound ring is low because protonation disrupts this aromaticity.[4][5] Substituents can significantly alter these properties. Electron-donating groups generally increase basicity, while electron-withdrawing groups increase the acidity of the N-H proton.[4][6]

| Compound | pKa (Conjugate Acid) | pKa (N-H Acidity) | Solvent | Reference |

| 1H-Pyrrole | -3.8 | 16.5 | Water | [4] |

| 1H-Pyrrole | 0.4 | 17.5 | Not Specified | [4][5] |

| Tetramethylthis compound | +3.7 | Not Specified | Not Specified | [4][7] |

| This compound-2,3,5-tricarboxylic Acid | Not Specified | Expected to be < 17.5 | Not Specified | [6] |

Note: Discrepancies in pKa values can arise from different measurement conditions and solvent systems.[5][8][9]

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for the characterization of substituted pyrroles.

¹H NMR: In unsubstituted this compound (in CDCl₃), the α-protons (H2, H5) appear at a chemical shift of approximately 6.68 ppm, while the β-protons (H3, H4) are found at around 6.22 ppm.[4][10] The chemical shifts of ring protons are sensitive to the electronic effects of substituents.

¹³C NMR: The carbon signals in the ¹³C NMR spectrum of substituted pyrroles provide valuable information about the electronic environment within the ring. For instance, in some N-arylpyrroles, the C-3 signal appears around 122 ppm and the C-5 signal at approximately 132 ppm.[11]

IR Spectroscopy: The N-H stretching frequency in the IR spectrum of pyrroles is a key diagnostic peak. For unsubstituted this compound, this band appears around 3496 cm⁻¹. The position of this band is influenced by substituents, with a general trend that can be predicted based on their position and electronic nature.[12] For example, the presence of a cyano group, an electron-withdrawing group, will shift the N-H stretching frequency.[12] A stretching band in the range of 3341–3421 cm⁻¹ is characteristic of the N-H group in various substituted pyrroles.[11]

| Spectroscopic Technique | Key Feature | Typical Range/Value (Unsubstituted this compound) | Reference |

| ¹H NMR (CDCl₃) | α-Protons (H2, H5) | ~6.68 ppm | [4][10] |

| ¹H NMR (CDCl₃) | β-Protons (H3, H4) | ~6.22 ppm | [4][10] |

| IR | N-H Stretch | ~3496 cm⁻¹ | [12] |

Chemical Properties and Reactivity

The chemical reactivity of the this compound ring is characterized by its aromaticity and the electron-rich nature conferred by the nitrogen lone pair. This leads to a high reactivity towards electrophiles, particularly at the α-positions (C2 and C5).[4][13]

Electrophilic Aromatic Substitution

Pyrroles readily undergo electrophilic substitution reactions such as nitration, sulfonation, and halogenation.[4][14] The attack predominantly occurs at the C2 position because the resulting carbocation intermediate is more stabilized by resonance (three resonance structures) compared to attack at the C3 position (two resonance structures).[13]

Caption: Regioselectivity in the electrophilic substitution of this compound.

Acylation

Acylation of pyrroles typically occurs at the 2-position and can be achieved using various reagents, including acid anhydrides and acid chlorides.[4] The Vilsmeier-Haack reaction is a common method for introducing a formyl group onto the this compound ring, yielding a this compound-2-carbaldehyde.[4]

Reactivity of the N-H Proton

The N-H proton of this compound is acidic enough (pKa ≈ 17.5) to be removed by strong bases like butyllithium (B86547) or sodium hydride.[4] The resulting pyrrolide anion is a potent nucleophile and can react with various electrophiles, leading to N-substituted pyrroles.[4]

Synthesis of Substituted Pyrroles

Several named reactions are fundamental to the synthesis of substituted pyrroles, each offering a distinct pathway to access diverse substitution patterns.

Paal-Knorr this compound Synthesis

The Paal-Knorr synthesis is a classic and widely used method that involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[4][15] The reaction is often catalyzed by an acid.[16]

References

- 1. Bioactive this compound-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Recent Progress for the Synthesis of this compound Derivatives – ...: Ingenta Connect [ingentaconnect.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. acid base - What is the pKaH of this compound? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 6. This compound-2,3,5-tricarboxylic Acid|CAS 945-32-4 [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. Properties and Reactions of Pyrrole_Chemicalbook [chemicalbook.com]

- 11. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound studies. Part XIV. Spectroscopic characteristics of cyanopyrroles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 13. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 14. journal.uctm.edu [journal.uctm.edu]

- 15. benchchem.com [benchchem.com]

- 16. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Hantzsch Pyrrole Synthesis

For Researchers, Scientists, and Drug Development Professionals

The Hantzsch pyrrole synthesis is a classic multi-component reaction that provides a versatile and straightforward method for the preparation of substituted pyrroles. This guide offers a comprehensive overview of the core synthesis, its mechanism, modern variations, and practical applications in drug discovery and development. Detailed experimental protocols and quantitative data are provided to enable the practical application of this important transformation.

Core Principles of the Hantzsch this compound Synthesis

The Hantzsch this compound synthesis, first reported by Arthur Hantzsch in 1890, is a condensation reaction involving three key components:

-

An α-halo ketone (or aldehyde)

-

A β-ketoester

-

Ammonia (B1221849) or a primary amine [1][2]

The reaction convenes these three components in a single pot to construct the this compound ring, a privileged scaffold in a multitude of natural products and pharmaceutical agents.[1] The flexibility to vary each of the starting materials allows for the creation of a diverse library of substituted pyrroles, making it a valuable tool in medicinal chemistry.[1]

The Reaction Mechanism

The generally accepted mechanism for the Hantzsch this compound synthesis proceeds through a series of well-defined steps. Understanding this pathway is crucial for optimizing reaction conditions and predicting potential side products.

The reaction is initiated by the formation of an enamine intermediate from the reaction of the β-ketoester and ammonia or a primary amine. This is followed by a nucleophilic attack of the enamine on the α-halo ketone, leading to a cyclized intermediate that subsequently dehydrates to yield the final aromatic this compound.

An alternative mechanism has also been proposed where the enamine attacks the α-carbon of the α-haloketone in a nucleophilic substitution fashion.[1] The predominant pathway can be influenced by the specific substrates and reaction conditions employed.

Quantitative Data Summary

The yields of the Hantzsch this compound synthesis can vary significantly depending on the substrates and reaction conditions. The following tables summarize quantitative data from the literature, providing a comparative overview of the reaction's efficiency.

Table 1: Hantzsch Synthesis of Ethyl 2,4-dialkylthis compound-3-carboxylates

| α-Halo Aldehyde/Ketone | β-Ketoester | Amine | Product | Yield (%) | Reference |

| 2-Bromobutanal | Ethyl acetoacetate (B1235776) | Ammonia | Ethyl 2-ethyl-4-methylthis compound-3-carboxylate | 45-55 | [3] |

| 2-Bromoheptanal | Ethyl acetoacetate | Ammonia | Ethyl 2-pentyl-4-methylthis compound-3-carboxylate | 45-55 | [3] |

| Chloroacetone (B47974) | Ethyl acetoacetate | Ammonia | Ethyl 2,5-dimethyl-3-carbethoxythis compound | 26 | [3] |

| 3-Chloro-2-butanone | Ethyl acetoacetate | Ammonia | Ethyl 2,4,5-trimethylthis compound-3-carboxylate | 26 | [3] |

Table 2: Modern Variations of the Hantzsch this compound Synthesis

| Variation | Reactants | Catalyst/Conditions | Yield (%) | Reference |

| Mechanochemical | Ketones, primary amines, β-dicarbonyls | High-speed vibration milling | Generally high | [4] |

| Continuous Flow | tert-Butyl acetoacetates, amines, 2-bromoketones | Microreactor, ~8 min reaction time | High | [1] |

| Solid-Phase | Polymer-bound enaminones, α-bromoketones | Rink amide resin, TFA cleavage | Excellent purity | [5] |

| Ionic Liquid | Primary amines, 1,4-dicarbonyl reactants | [bmim]BF4, Bi(OTf)3 | 76-87 | [6] |

Experimental Protocols

This section provides detailed methodologies for key examples of the Hantzsch this compound synthesis, based on published literature.

General Procedure for the Synthesis of Ethyl 2-alkyl- and 2,4-dialkylthis compound-3-carboxylates[3]

A mixture of the α-haloaldehyde or ketone (1.0 mol), the β-ketoester (1.0 mol), and concentrated aqueous ammonia (1.0 mol) in ethanol (B145695) is prepared. The reaction is typically initiated at room temperature and may be followed by a period of reflux to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography.

Work-up and Purification:

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between diethyl ether and water. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate (B86663). The crude product is purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ether-pentane).

Synthesis of Ethyl 2,5-dimethyl-3-carbethoxythis compound[3]

To a stirred solution of ethyl acetoacetate (13.0 g, 0.1 mol) in 50 mL of ethanol, chloroacetone (9.25 g, 0.1 mol) is added, followed by the dropwise addition of concentrated aqueous ammonia (6.8 mL, 0.1 mol) while maintaining the temperature below 30 °C. The mixture is then stirred at room temperature for 24 hours.

Work-up and Purification:

The solvent is evaporated, and the residue is taken up in diethyl ether. The ether solution is washed successively with dilute hydrochloric acid, water, and saturated sodium bicarbonate solution. The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed to afford the crude product. The pure this compound is obtained by recrystallization from ethanol-water, yielding 4.9 g (26%) of ethyl 2,5-dimethyl-3-carbethoxythis compound.

Mandatory Visualizations

Experimental Workflow for a Typical Hantzsch this compound Synthesis

The following diagram illustrates the general workflow for performing a Hantzsch this compound synthesis in a laboratory setting.

Logical Relationship of Hantzsch Synthesis Variations

The classical Hantzsch synthesis has been the foundation for the development of several modern and improved methodologies. This diagram illustrates the logical relationship between the core synthesis and its key variations.

Applications in Drug Development

The this compound moiety is a common feature in a wide array of pharmaceuticals due to its ability to engage in various biological interactions. The Hantzsch synthesis provides a direct route to novel this compound-containing compounds that can be screened for therapeutic activity. Its application in solid-phase synthesis is particularly advantageous for the rapid generation of compound libraries for high-throughput screening in drug discovery programs.[5] Furthermore, the development of more sustainable and efficient variations, such as continuous flow and mechanochemical methods, aligns with the growing emphasis on green chemistry in the pharmaceutical industry.[1][4]